molecular formula C10H10Cl2F2N2 B1427692 2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 878217-77-7

2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B1427692
CAS RN: 878217-77-7
M. Wt: 267.1 g/mol
InChI Key: FJEZQSBLGHOLES-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride, also known as CEDFMI, is a synthetic organic compound that has been used in a variety of laboratory experiments due to its unique properties. CEDFMI is a colorless solid that is soluble in water and ethanol, and is also known to be a strong acid. CEDFMI has been used as a catalyst in a variety of reactions, and has been used as a reagent in the synthesis of a variety of compounds. In addition, CEDFMI has been used in research applications, as it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Chemical Transformations and Derivatives

  • The compound has been involved in chemical reactions leading to various derivatives. One study describes the transformation of saccharin into derivatives including lmidazo[1,2‐b][1,2]‐benzisothiazole and benzo[g][1,2,5]thiadiazocine, illustrating the chemical versatility of similar compounds (Ashby, Griffiths, & Paton, 1978).

Synthesis and Characterization

  • The synthesis process of related compounds has been a focus of research. For example, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate is documented, highlighting the methods for creating structurally similar compounds (Huang Jin-qing, 2009).

Anticorrosion Properties

  • Benzimidazole derivatives, including ones structurally related to the compound , have been studied for their corrosion inhibition potential. This includes the investigation of new benzimidazole derivatives for carbon steel in HCl solution, showing the practical applications in material science and engineering (Rouifi et al., 2020).

Antimicrobial and Antitubercular Agents

  • Research has focused on synthesizing and evaluating benzimidazole compounds, including derivatives similar to the compound , for antimicrobial and antitubercular activities. This demonstrates the potential pharmaceutical applications of such compounds (Gobis et al., 2015).

Antioxidant Activities

  • Novel benzimidazole derivatives have been synthesized and evaluated for their antioxidant activities, indicating the compound's relevance in studies related to oxidative stress and potential therapeutic applications (Alp et al., 2015).

Cancer Research

  • The compound's related structures have been explored in the context of cancer research, where benzimidazole derivatives have been synthesized and screened for anticancer activity. This shows the potential use of similar compounds in developing new anticancer drugs (Rashid, Husain, & Mishra, 2012).

properties

IUPAC Name

2-(1-chloroethyl)-1-(difluoromethyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2N2.ClH/c1-6(11)9-14-7-4-2-3-5-8(7)15(9)10(12)13;/h2-6,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEZQSBLGHOLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743155
Record name 2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878217-77-7
Record name 2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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